molecular formula C11H14FNO3 B3158637 tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate CAS No. 859537-27-2

tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate

Cat. No.: B3158637
CAS No.: 859537-27-2
M. Wt: 227.23 g/mol
InChI Key: OBQLFQPJLCJDAX-UHFFFAOYSA-N
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Description

tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate: is an organic compound with the molecular formula C11H14FNO3 It is a derivative of phenol, where the hydroxyl group is substituted with a fluoro group and a tert-butyl carbamate group

Mechanism of Action

Target of Action

Tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is a complex compound with a specific target in the body. In vitro studies suggest that this compound can act as both β-secretase and an acetylcholinesterase inhibitor . These enzymes play crucial roles in the body. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase, on the other hand, is responsible for the breakdown of acetylcholine, a neurotransmitter important for memory and learning .

Mode of Action

The compound interacts with its targets by inhibiting their action. By inhibiting β-secretase, it prevents the formation of amyloid beta peptide, thereby potentially slowing down the progression of Alzheimer’s disease . Similarly, by inhibiting acetylcholinesterase, it increases the availability of acetylcholine in the brain, which could enhance memory and learning .

Biochemical Pathways

The inhibition of β-secretase and acetylcholinesterase affects several biochemical pathways. The most significant is the amyloidogenic pathway, where the inhibition of β-secretase prevents the formation of amyloid beta peptide, reducing the formation of amyloid plaques, a hallmark of Alzheimer’s disease . The increase in acetylcholine levels due to the inhibition of acetylcholinesterase can enhance cholinergic transmission, improving cognitive function .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on β-secretase and acetylcholinesterase. By inhibiting these enzymes, the compound can potentially slow down the progression of Alzheimer’s disease and enhance cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate typically involves the reaction of 3-fluoro-4-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis . This method allows for better control over reaction conditions and reduces the production of waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of tert-Butyl (3-oxo-4-hydroxyphenyl)carbamate.

    Reduction: Formation of tert-Butyl (4-hydroxyphenyl)carbamate.

    Substitution: Formation of tert-Butyl (3-substituted-4-hydroxyphenyl)carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of fluoro-substituted phenols on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
  • tert-Butyl (3-chloro-4-hydroxyphenyl)carbamate
  • tert-Butyl (3-methyl-4-hydroxyphenyl)carbamate

Uniqueness: tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s reactivity and stability, making it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQLFQPJLCJDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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